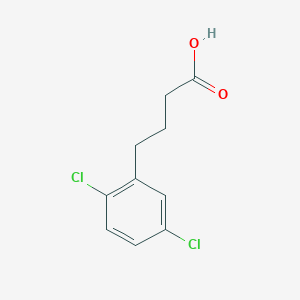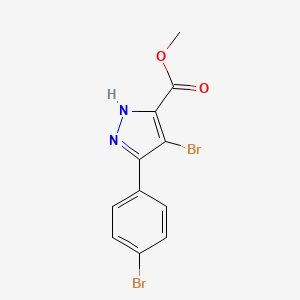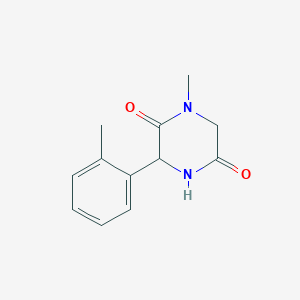
4-(2,5-Dichlorophenyl)butanoic acid
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Molecular Docking and Vibrational Studies
4-(2,5-Dichlorophenyl)butanoic acid, among other similar compounds, has been subject to comprehensive spectroscopic and structural investigations. The studies involve experimental spectra (FT-IR and FT-Raman) and theoretical calculations using the DFT approach. These investigations provide insights into the molecular stability, resulting from hyper-conjugative interactions and charge delocalization, as analyzed through natural bond orbital (NBO) analysis. The compounds also demonstrate potential as nonlinear optical materials due to their dipole moment and first hyperpolarizabilities, indicating their significance in the field of photonics and optoelectronics. Additionally, Auto-dock studies suggest that these butanoic acid derivatives exhibit good biological activities, especially in inhibiting Placenta growth factor (PIGF-1), hinting at their potential pharmacological importance (Vanasundari et al., 2018).
Synthesis of Unnatural α-Amino Acids and Heterocycles
The compound has been used in the synthesis of unnatural α-amino acids and various heterocycles, highlighting its utility in creating new bases of nucleoside moieties. This process involves reactions with different reagents, indicating the compound's versatility in chemical synthesis and its potential application in the development of pharmaceuticals and nucleoside analogs (El-Hashash & Rizk, 2013).
Biological Activity and Medicinal Chemistry
Development of New Heterocyclic Compounds
This compound has been used in synthesizing new heterocyclic compounds with expected biological activity. The compound's reactions with various agents have led to the formation of structures displaying antimicrobial and antifungal activities. This underlines the compound's role as a precursor in developing new therapeutic agents and its significance in medicinal chemistry (Sayed et al., 2003).
Biological Activity of Multicomponent Crystals
The compound has also been involved in forming multicomponent crystals (MCCs) with various coformers. These MCCs exhibit a range of crystal classes, such as salts and cocrystals, with different stoichiometries. Notably, the compound's conformational flexibility and synthon versatility in these MCCs make it a potential tool in crystal engineering, with implications for drug design and pharmaceutical development (Malapile et al., 2021).
Safety and Hazards
Direcciones Futuras
Hybrid glutaric acid-amides molecules of the general formula ArN(H)C(=O)(CH2)3C(=O)OH have attracted recent interest in terms of biological activity, that is, as anti-cancer and anti-leishmanial agents . The Ar = 2,4-dichlorophenyl derivative has been reported previously but without spectroscopic and crystallographic characterization . Therefore, future research could focus on the spectroscopic and crystallographic characterization of “4-(2,5-Dichlorophenyl)butanoic acid”.
Mecanismo De Acción
Target of Action
Similar compounds, such as glutaric acid-amides, have shown biological activity as anti-cancer and anti-leishmanial agents
Mode of Action
The compound’s structure suggests that it may interact with its targets through hydrogen bonding . The molecule’s backbone is kinked about the methylene-C–N (amide) bond, and an additional twist is noted between the amide and phenyl groups . These structural features could influence its interaction with target molecules.
Biochemical Pathways
Compounds with similar structures, such as glutaric acid-amides, have been studied in the context of anti-cancer and anti-leishmanial activity . This suggests that the compound may affect pathways related to these biological processes.
Result of Action
The compound’s structure suggests that it may form supramolecular tapes assembled through carboxylic acid-o–h … o (carbonyl) and amide-n–h … o (amide) hydrogen bonding . This could potentially influence its biological activity.
Propiedades
IUPAC Name |
4-(2,5-dichlorophenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c11-8-4-5-9(12)7(6-8)2-1-3-10(13)14/h4-6H,1-3H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKILGBCDDSQPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CCCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90655664 | |
| Record name | 4-(2,5-Dichlorophenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90655664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
855152-60-2 | |
| Record name | 4-(2,5-Dichlorophenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90655664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Chloro-2,5-dimethyl-3-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1419936.png)
![4-(4-Nitrophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1419937.png)




![1-[1-(3-Chloro-phenyl)-1H-imidazol-2-yl]-piperazine](/img/structure/B1419943.png)

![3-(2,5-Dimethylphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1419946.png)



